molecular formula C11H6F3NO3 B3058887 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 924633-55-6

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B3058887
CAS No.: 924633-55-6
M. Wt: 257.16 g/mol
InChI Key: DTMSBEXXPDMQKZ-UHFFFAOYSA-N
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Description

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, also known as PSI-421, is a structurally optimized quinoline derivative distinguished by its 3-hydroxy, 8-trifluoromethyl, and 4-carboxylic acid substituents. Developed as a potent P-selectin inhibitor, PSI-421 demonstrates improved pharmacokinetic (PK) properties, including enhanced oral bioavailability and prolonged half-life, making it effective in models of vascular injury and thrombosis . Unlike traditional quinolones (e.g., norfloxacin), which target bacterial DNA gyrase, PSI-421 modulates cell adhesion by blocking P-selectin interactions with PSGL-1, a key mechanism in inflammatory and thrombotic diseases .

Properties

IUPAC Name

3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(10(17)18)7(16)4-15-9(5)6/h1-4,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMSBEXXPDMQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582756
Record name 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924633-55-6
Record name 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

Component Details Source
Isatin precursor 5-Trifluoromethylisatin
Ketone Cyclopropyl methyl ketone
Base Sodium hydroxide (2.5 M in ethanol)
Temperature Reflux at 80°C for 6–8 hours
Post-reaction steps Acidification with HCl to precipitate the carboxylic acid derivative

This method offers scalability, with yields exceeding 70% in optimized batches.

Palladium-catalyzed cross-coupling reactions enable precise introduction of the trifluoromethyl group. The Suzuki-Miyaura protocol involves:

  • Preparation of 8-bromoquinoline-4-carboxylic acid as the core intermediate.
  • Coupling with trifluoromethylboronic acid in the presence of a palladium catalyst.

Reaction Parameters:

Parameter Details Source
Catalyst Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
Solvent Dimethylformamide (DMF) and water (4:1 v/v)
Base Potassium carbonate
Temperature 90°C for 12 hours under nitrogen atmosphere
Yield 65–78% after column chromatography

This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Hydrolysis of Ester Precursors

Ester derivatives serve as stable intermediates for large-scale synthesis. The hydrolysis protocol involves:

  • Synthesis of ethyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate via nucleophilic acyl substitution.
  • Basic hydrolysis to yield the carboxylic acid.

Hydrolysis Conditions:

Component Details Source
Ester substrate Ethyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate
Base Sodium hydroxide (1.0 M in ethanol-water, 3:1)
Temperature 60°C for 4 hours
Workup Neutralization with HCl, filtration, and recrystallization from ethanol

This route achieves >90% conversion, with the ester intermediate synthesized via Friedel-Crafts acylation.

Alternative Methods: Decarboxylation and Functionalization

Decarboxylation of pre-functionalized quinolines offers a pathway to introduce hydroxyl groups:

  • Copper-catalyzed decarboxylation of 4-carboxyquinoline derivatives at 150°C.
  • Electrophilic hydroxylation using hydrogen peroxide and acetic acid.

Decarboxylation Parameters:

Parameter Details Source
Catalyst Copper(I) oxide (10 mol%)
Solvent Quinoline (neat)
Temperature 150°C for 3 hours
Yield 55–60%

Subsequent hydroxylation at the 3-position is achieved using boron tribromide in dichloromethane at −78°C.

Industrial-Scale Production Considerations

For commercial manufacturing, the Pfitzinger reaction and ester hydrolysis are prioritized due to their scalability and cost-effectiveness. Critical factors include:

  • Solvent recovery systems to minimize waste in DMF-based reactions.
  • Continuous flow chemistry for palladium-catalyzed steps to enhance reaction control.
  • Quality control via HPLC to ensure >98% purity, as specified in pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid has been investigated for its potential in drug development, particularly as an antibacterial and antineoplastic agent. Its trifluoromethyl group enhances biological activity and stability, making it a valuable lead compound in pharmaceutical research.

Case Study: Anticancer Activity
A study evaluated the efficacy of PSI-421 against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of specific enzymes involved in cancer cell proliferation .

Biochemical Research

The compound is utilized in enzyme inhibition studies, particularly focusing on P-selectin, a molecule involved in inflammatory responses. By inhibiting P-selectin, PSI-421 may reduce inflammation and improve outcomes in cardiovascular diseases.

Case Study: P-selectin Inhibition
Research demonstrated that PSI-421 effectively inhibited P-selectin interactions, leading to reduced leukocyte recruitment in preclinical models of vascular injury. This suggests potential therapeutic applications in treating inflammatory conditions .

Material Science

In material science, this compound is explored for its properties in developing advanced materials such as coatings and polymers. Its stability and chemical resistance make it suitable for various industrial applications.

Applications Table

Application AreaSpecific UseExamples/Notes
Medicinal ChemistryAntibacterial and Antineoplastic AgentsEffective against cancer cell lines
Biochemical ResearchEnzyme InhibitionInhibits P-selectin, reducing inflammation
Material ScienceAdvanced MaterialsDevelopment of stable coatings and polymers

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF₃) at Position 8 : The 8-CF₃ group in PSI-421 enhances lipophilicity and binding affinity to P-selectin compared to 8-chloro or 8-fluoro analogues .
  • 3-Hydroxy vs. 4-Oxo: The 3-hydroxy substituent in PSI-421 replaces the 4-oxo group common in antimicrobial quinolones (e.g., norfloxacin), shifting the mechanism from bacterial enzyme inhibition to anti-inflammatory action .
  • Carboxylic Acid at Position 4: This group is critical for both antimicrobial quinolones (metal ion chelation) and PSI-421 (hydrogen bonding with P-selectin) .

Pharmacokinetic and Efficacy Comparisons

Table 2: Pharmacokinetic Properties of Selected Quinolines

Compound Oral Bioavailability (%) Half-Life (h) Protein Binding (%) Clinical Indication
PSI-421 >80 12–15 85–90 Thrombosis, vascular injury
Norfloxacin 30–40 3–4 10–15 Urinary tract infections
Besifloxacin 45–55 7–8 60–65 Ophthalmic infections

Research Findings :

  • PSI-421’s superior PK profile is attributed to its cyclopropane and trifluoromethyl groups, which reduce metabolic degradation compared to older quinolones .
  • In contrast, norfloxacin’s shorter half-life limits its use to acute infections, while PSI-421’s prolonged activity supports chronic disease management .

Mechanistic Divergence

  • Antimicrobial Quinolones: Target bacterial topoisomerases (e.g., DNA gyrase), inducing DNA breaks .
  • PSI-421 : Inhibits P-selectin-mediated leukocyte-platelet aggregation, reducing thrombus formation without anticoagulant effects .

Biological Activity

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, also known as PSI-421, is a compound of interest due to its potential therapeutic applications, particularly in cardiovascular diseases. This article reviews its biological activity, synthesis, and pharmacological properties, supported by various studies and findings.

Chemical Structure and Properties

The compound has the following structural formula:

C11H6F3NO3\text{C}_{11}\text{H}_{6}\text{F}_{3}\text{N}\text{O}_{3}

Key Properties:

  • Molecular Weight: 263.16 g/mol
  • Melting Point: 292 °C
  • Solubility: Improved aqueous solubility compared to related compounds .

This compound exhibits its biological effects primarily through the inhibition of P-selectin, a cell adhesion molecule involved in inflammatory processes. By blocking P-selectin, the compound can reduce platelet aggregation and leukocyte recruitment, which are critical in the pathogenesis of cardiovascular diseases such as atherosclerosis and deep vein thrombosis .

Antimicrobial Activity

Research has indicated that quinoline derivatives, including those with trifluoromethyl substitutions, exhibit enhanced antimicrobial properties. A study synthesized several quinoline derivatives and tested their in vitro antimicrobial activity, revealing that modifications involving trifluoromethyl groups significantly increased efficacy against various pathogens .

Cardiovascular Applications

PSI-421 has shown promise in preclinical models for treating arterial and venous injuries. It was selected for further development due to its potent effects and favorable pharmacokinetic profile . A comparative analysis of similar compounds highlights PSI-421's superior solubility and bioavailability, making it a candidate for clinical trials.

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials: The synthesis typically begins with readily available quinoline derivatives.
  • Functionalization: The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions.
  • Characterization Techniques: The synthesized compound is characterized using IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), mass spectrometry, and X-ray crystallography to confirm structural integrity .

Summary of Biological Studies

Study FocusFindings
Antimicrobial ActivityEnhanced activity against Gram-positive and Gram-negative bacteria with trifluoromethyl substitution.
Cardiovascular EfficacyDemonstrated reduction in platelet aggregation in animal models; potential for treating thrombotic conditions.
Safety ProfileWell-tolerated in phase 1 trials with no significant adverse effects reported at doses up to 1200 mg .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid?

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensing isatin derivatives with carbonyl compounds (e.g., ketones or aldehydes) under basic conditions. For example, reacting 8-(trifluoromethyl)isatin with a suitable carbonyl precursor in aqueous NaOH can yield the target compound. Subsequent acidification and purification steps are critical for isolating the product . Modifications to the reaction conditions (e.g., temperature, base strength) can optimize yields for trifluoromethyl-substituted derivatives .

Q. How can the structural identity of this compound be confirmed experimentally?

Characterization typically involves a combination of:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., hydroxyl at C3, trifluoromethyl at C8, carboxylic acid at C4).
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., C11_{11}H6_{6}F3_{3}NO3_{3}).
  • UV-Vis and Fluorescence Spectroscopy: Quinoline-4-carboxylic acid derivatives exhibit strong fluorescence due to their aromatic conjugated systems, aiding in detection and purity assessment .

Q. What biological activities are associated with this compound?

Structurally related quinoline derivatives (e.g., PSI-421) are potent P-selectin inhibitors , demonstrating anti-inflammatory and antithrombotic effects in vascular injury models. The trifluoromethyl group at C8 enhances metabolic stability and binding affinity to P-selectin, a protein critical in leukocyte adhesion . Preliminary assays may include in vitro P-selectin binding studies (e.g., ELISA-based inhibition) and murine thrombosis models to evaluate efficacy .

Advanced Research Questions

Q. How do substituents at the C8 position influence bioactivity and pharmacokinetics?

The trifluoromethyl group at C8 improves lipophilicity and metabolic resistance compared to non-fluorinated analogs. This substituent also reduces steric hindrance, enhancing interactions with hydrophobic pockets in target proteins (e.g., P-selectin’s lectin domain). Comparative studies with 8-chloro or 8-methyl analogs show reduced efficacy, highlighting the importance of fluorine’s electronegativity and size . Advanced computational modeling (e.g., molecular docking) can predict substituent effects on binding kinetics .

Q. What mechanistic insights explain its role in inhibiting leukocyte adhesion?

The compound disrupts P-selectin/PSGL-1 interactions by competitively binding to P-selectin’s ligand-binding domain. This prevents leukocyte rolling on endothelial cells, a critical step in inflammation. Mechanistic studies involve:

  • Surface plasmon resonance (SPR) to measure binding affinity (Kd_d).
  • Flow chamber assays to quantify inhibition of neutrophil adhesion under shear stress .
  • Mutagenesis studies on P-selectin to identify key residues (e.g., Tyr48, Glu80) involved in ligand recognition .

Q. What challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Matrix interference from plasma proteins, which can be mitigated by protein precipitation (e.g., acetonitrile) or solid-phase extraction.
  • Low fluorescence quenching in complex media, requiring HPLC coupled with fluorescence detection (λex_{ex} = 350 nm, λem_{em} = 450 nm) for sensitive quantification .
  • Metabolite cross-reactivity , addressed via LC-MS/MS with selective ion monitoring .

Q. How can structural modifications improve blood-brain barrier (BBB) penetration for neurological applications?

Strategies include:

  • Introducing N-methylation to reduce polarity.
  • Adding prodrug moieties (e.g., ester-protected carboxylic acid) to enhance lipophilicity.
  • Evaluating BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers) or PET imaging in rodents .

Methodological Considerations

Q. What in vitro assays are suitable for screening derivatives for anti-inflammatory activity?

  • P-selectin Inhibition ELISA: Measure IC50_{50} values using recombinant P-selectin and PSGL-1-coated plates .
  • THP-1 Monocyte Adhesion Assay: Quantify inhibition of monocyte binding to TNF-α-activated endothelial cells .
  • Reactive Oxygen Species (ROS) Detection: Assess antioxidant effects in LPS-stimulated macrophages .

Q. How can stability issues during long-term storage be addressed?

  • Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group.
  • Avoid exposure to strong bases or oxidizing agents , which degrade the quinoline core. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Data Contradictions and Resolutions

Q. Discrepancies in reported IC50_{50}50​ values for P-selectin inhibition: How to reconcile?

Variations may arise from differences in:

  • Assay conditions (e.g., buffer pH, ionic strength).
  • Protein sources (recombinant vs. cell-derived P-selectin).
    Standardization using a reference inhibitor (e.g., PSI-421) and orthogonal assays (e.g., SPR vs. cell-based) can resolve inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 2
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

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